8-Chloro-1,2,3,4-tétrahydroquinoléine

Vue d'ensemble

Description

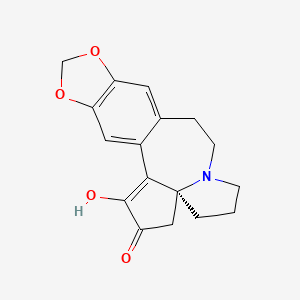

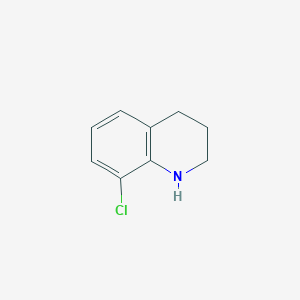

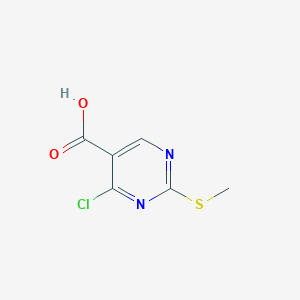

8-Chloro-1,2,3,4-tetrahydroquinoline is an organic compound that is a derivative of tetrahydroquinoline . It is a colorless oil and should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines involves various methods such as reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes . The synthesis of 8-chloro-1,2,3,4-tetrahydroquinoline specifically involves reaction conditions with hydrogen in water at 20°C for 24 hours .Molecular Structure Analysis

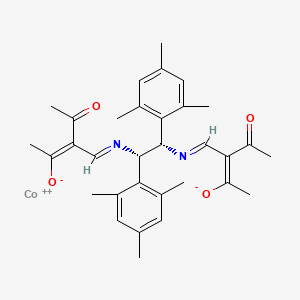

The molecular formula of 8-Chloro-1,2,3,4-tetrahydroquinoline is C9H10ClN . The InChI code is 1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 . The molecular weight is 167.63 g/mol .Chemical Reactions Analysis

The chemical reactions of 8-Chloro-1,2,3,4-tetrahydroquinoline involve a reduction-Michael addition sequence . The reaction conditions include the presence of hydrogen in water at 20°C for 24 hours .Physical and Chemical Properties Analysis

8-Chloro-1,2,3,4-tetrahydroquinoline has a molecular weight of 167.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 167.0501770 g/mol and the monoisotopic mass is also 167.0501770 g/mol . The topological polar surface area is 12 Ų .Applications De Recherche Scientifique

Chimie médicinale

La 8-Chloro-1,2,3,4-tétrahydroquinoléine est un type d'analogue de la 1,2,3,4-tétrahydroisoquinoléine (THIQ) . Les analogues de la THIQ, y compris les composés naturels et synthétiques, ont montré des activités biologiques diverses contre divers agents pathogènes infectieux et troubles neurodégénératifs . Cela fait du squelette hétérocyclique THIQ un domaine d'intérêt dans la communauté scientifique, conduisant au développement de nouveaux analogues de la THIQ avec une activité biologique puissante .

Synthèse de médicaments

La structure de la tétrahydroquinoléine est utilisée dans la synthèse de produits naturels bioactifs et d'agents pharmaceutiques . Les réactions en domino, également connues sous le nom de réactions en tandem ou en cascade, sont devenues une stratégie très efficace pour la synthèse de ces composés . Ces méthodes permettent aux chimistes d'effectuer des conversions synthétiques complexes avec une grande efficacité en utilisant des matières premières simples, souvent via une voie biomimétique .

Études d'évaluation biologique

De nouveaux hybrides de 1,2,3,4-tétrahydroquinoléine ont été synthétisés aux fins d'études d'évaluation biologique . Ces composés sont appelés hybrides et sont utilisés dans des études pour comprendre leur potentiel biologique .

Études de relation structure-activité (SAR)

La relation structure-activité (SAR) des analogues de la THIQ, y compris la this compound, est un domaine de recherche important . Les études de SAR aident à comprendre la relation entre la structure chimique d'un composé et son activité biologique .

Études du mécanisme d'action

Des recherches sont également menées pour comprendre le mécanisme d'action de la this compound . Ces études donnent un aperçu de la manière dont le composé interagit avec les systèmes biologiques et contribue à sa bioactivité .

Interaction avec les résidus d'acides aminés

Il est suggéré que la this compound peut se combiner avec le résidu d'acide aminé à sa surface en interagissant avec le cycle 1,2,4-triazolo [4,3-a]pyridine . Cette interaction peut être responsable de la bioactivité du composé .

Mécanisme D'action

Target of Action

It is known that tetrahydroquinoline derivatives have a wide range of biological and pharmacological activities . They are known to interact with various proteins and enzymes, leading to their therapeutic effects .

Mode of Action

It is known that tetrahydroquinoline derivatives can interact with their targets and cause changes in their function . For instance, some derivatives are known to inhibit the complex formation of CDK5/p25, which leads to hyperphosphorylation of tau . This suggests that 8-Chloro-1,2,3,4-tetrahydroquinoline might also interact with its targets in a similar manner.

Biochemical Pathways

Tetrahydroquinoline derivatives are known to affect various biochemical pathways . For instance, they can influence the production of hemozoin by the parasite inside red blood cells . This suggests that 8-Chloro-1,2,3,4-tetrahydroquinoline might also affect similar biochemical pathways.

Pharmacokinetics

It is known that the pharmacokinetic behavior of tetrahydroquinoline has been investigated using animal models . This suggests that similar studies might be needed to understand the pharmacokinetics of 8-Chloro-1,2,3,4-tetrahydroquinoline.

Result of Action

It is known that tetrahydroquinoline derivatives can have various effects at the molecular and cellular level . For instance, they can reduce the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells . This suggests that 8-Chloro-1,2,3,4-tetrahydroquinoline might have similar effects.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . This suggests that environmental factors such as light, humidity, and temperature might influence the action, efficacy, and stability of 8-Chloro-1,2,3,4-tetrahydroquinoline.

Safety and Hazards

Orientations Futures

The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Chloro-1,2,3,4-tetrahydroquinoline, is an active area of research due to their diverse biological activities . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .

Analyse Biochimique

Biochemical Properties

8-Chloro-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 8-Chloro-1,2,3,4-tetrahydroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, 8-Chloro-1,2,3,4-tetrahydroquinoline can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 8-Chloro-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable interaction is with the enzyme acetylcholinesterase, where 8-Chloro-1,2,3,4-tetrahydroquinoline acts as an inhibitor, thereby affecting neurotransmitter levels in the nervous system. This inhibition can lead to changes in gene expression related to neurotransmission and synaptic plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-1,2,3,4-tetrahydroquinoline change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to 8-Chloro-1,2,3,4-tetrahydroquinoline can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic profiles .

Dosage Effects in Animal Models

The effects of 8-Chloro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .

Metabolic Pathways

8-Chloro-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, affecting the metabolism of neurotransmitters and other bioactive molecules. These interactions can lead to changes in metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 8-Chloro-1,2,3,4-tetrahydroquinoline is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilicity and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 8-Chloro-1,2,3,4-tetrahydroquinoline affects its activity and function. It is often found in the cytoplasm and can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and biochemical reactions .

Propriétés

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSDMOYGCYVCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291712 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90562-36-0 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90562-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

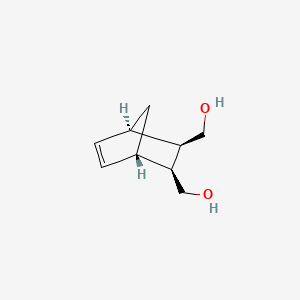

![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid](/img/structure/B1631656.png)